MNI-caged-D-aspartate
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Description
MNI-caged-D-aspartate, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3O6 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of MNI-caged-D-aspartate are the N-methyl-D-aspartate (NMDA) receptors and high-affinity Na+/K±dependent glutamate transporters . These proteins play a crucial role in the central nervous system. The NMDA receptors are a type of ionotropic glutamate receptor that is important for controlling synaptic plasticity and memory function. The glutamate transporters, on the other hand, are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is critical for preventing excitotoxicity .
Mode of Action
This compound is a photolabile analogue of D-aspartate, meaning it can be activated by light. When exposed to UV light, it undergoes photolysis, releasing D-aspartate . This D-aspartate is then efficiently transported by the glutamate transporters and can also bind to the NMDA receptors .
Biochemical Pathways
The released D-aspartate interacts with the NMDA receptors, leading to their activation. This results in the opening of the ion channel of the receptor, allowing the flow of ions across the cell membrane .
In addition, the D-aspartate is taken up by the glutamate transporters, which helps to maintain the concentration of glutamate in the synaptic cleft and prevent excitotoxicity . This uptake process is electrogenic, meaning it results in the generation of an electric current .
Pharmacokinetics
It is known that the compound is stable in aqueous solution for several days . Its photolysis is efficient, with a quantum efficiency of 0.09 at pH 7.4 .
Result of Action
The activation of NMDA receptors by the released D-aspartate can lead to various cellular responses, including the initiation of signal transduction pathways and changes in cell excitability .
The uptake of D-aspartate by the glutamate transporters helps to maintain the homeostasis of glutamate in the synaptic cleft, preserving the fidelity of transmission and preventing excitotoxicity .
Action Environment
The action of this compound is influenced by the presence of light, as it requires UV light for the photolysis and release of D-aspartate . The pH of the environment can also affect the efficiency of its photolysis . Furthermore, the presence of glutamate transporter antagonists can inhibit the uptake of the released D-aspartate .
Biochemical Analysis
Biochemical Properties
MNI-caged-D-aspartate interacts with NMDA receptors and EAATs . Upon exposure to UV light, it rapidly releases D-aspartate, which can then interact with these proteins . The nature of these interactions is likely to be similar to those of D-aspartate itself.
Cellular Effects
The effects of this compound on cells are primarily mediated through its action on NMDA receptors and EAATs . By acting as an agonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with NMDA receptors and EAATs . Upon photolysis by UV light, it releases D-aspartate, which can bind to these proteins and influence their activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This compound is photolyzed rapidly by UV light, with a quantum efficiency of 0.09 at pH 7.4 . This rapid release of D-aspartate allows for the temporal control of its effects .
Metabolic Pathways
As a derivative of D-aspartate, this compound is likely to be involved in similar metabolic pathways . D-aspartate is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.
Properties
IUPAC Name |
(2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVWKDWOLQDKH-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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